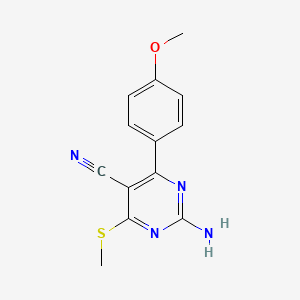
4-(1-Azetidinyl)-3-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Azetidinyl)-3-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research. The azetidine ring is a four-membered nitrogen-containing ring, while the bromopyridine moiety is a brominated derivative of pyridine, a six-membered nitrogen-containing aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azetidinyl)-3-bromopyridine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Bromination of Pyridine: The bromopyridine moiety is usually prepared by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the azetidine ring with the bromopyridine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Azetidinyl)-3-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridines and azetidines.
Oxidation and Reduction: Azetidinones and reduced azetidines.
Coupling Reactions: Complex heterocyclic compounds.
Scientific Research Applications
4-(1-Azetidinyl)-3-bromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Azetidinyl)-3-bromopyridine involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can participate in binding interactions with proteins and nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Contains an azetidine ring and a boronic acid group, used in chemical synthesis and as an antiviral agent.
3-(Pyrazol-1-yl)azetidine: Contains an azetidine ring and a pyrazole moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
4-(1-Azetidinyl)-3-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
RMEXRSHQQURORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-[1,2]naphthoquinone](/img/structure/B8662626.png)








![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B8662711.png)




